molecular formula C14H19NO3 B11867150 1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one CAS No. 67359-88-0

1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one

Cat. No.: B11867150
CAS No.: 67359-88-0
M. Wt: 249.30 g/mol
InChI Key: UJGJXDTZRJABLP-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzyl group substituted with two hydroxyl groups and a methyl group, attached to an azepan-2-one ring. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dihydroxy-4-methylbenzaldehyde and azepan-2-one.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with azepan-2-one in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.

Biology

Research indicates that this compound possesses potential biological activities:

  • Antioxidant Properties: The presence of hydroxyl groups correlates with enhanced radical scavenging activity, suggesting its role in reducing oxidative stress.

Medicine

Investigations into the therapeutic effects of this compound have revealed:

  • Anti-inflammatory Effects: Studies indicate that it may modulate inflammatory pathways.
  • Anticancer Activity: Preliminary research suggests potential efficacy against certain cancer cell lines through mechanisms like apoptosis induction.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties contribute to the development of new materials.

Antioxidant Activity

Compounds structurally similar to this compound exhibit significant antioxidant properties. Research has shown that these compounds can effectively reduce lipid peroxidation and neutralize free radicals.

Enzyme Inhibition

This compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are linked to neurodegenerative diseases.

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compoundTBDTBD
Withanolide A107TBD
Limonin104TBD

Antimicrobial Activity

The antimicrobial potential of related compounds suggests that this compound could be effective against various pathogens. Studies have demonstrated strong antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of phenolic compounds similar to this one. Results indicated significant reductions in neuronal death and improvements in cognitive function in animal models due to inhibition of oxidative stress pathways.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of phenolic derivatives. Findings suggested strong antibacterial effects against common pathogens, indicating potential for further development as an antimicrobial agent.

Mechanism of Action

The mechanism by which 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as oxidative stress response or inflammatory pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azepines: Compounds with a similar azepan ring structure.

    Benzodiazepines: Compounds with a benzene ring fused to a diazepine ring.

    Oxazepines: Compounds with an oxygen atom in the azepine ring.

    Thiazepines: Compounds with a sulfur atom in the azepine ring.

Uniqueness

1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one is unique due to the presence of both hydroxyl and methyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.

  • Molecular Formula : C14H19NO3
  • CAS Number : 67359-88-0
  • Structure : The compound features a phenolic moiety with two hydroxyl groups and a methyl group, linked to an azepanone structure, which may contribute to its biological properties .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is often correlated with enhanced radical scavenging activity. For instance, studies have shown that phenolic compounds can reduce oxidative stress by neutralizing free radicals .

Enzyme Inhibition

This compound may also exhibit enzyme inhibition properties. In particular, similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's .

Table 1: Comparison of Enzyme Inhibition Potency

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compoundTBDTBD
Withanolide A107TBD
Limonin104TBD

Antimicrobial Activity

The antimicrobial potential of related compounds suggests that this compound could be effective against various pathogens. Studies on structurally similar phenolic compounds have demonstrated efficacy against bacteria and fungi .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of phenolic compounds in a model of neurodegeneration. The results showed that these compounds could significantly reduce neuronal death and improve cognitive function in animal models. The mechanism was attributed to the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of phenolic derivatives. The findings indicated that certain derivatives exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli. This suggests that this compound could be further investigated for its potential as an antimicrobial agent .

Properties

CAS No.

67359-88-0

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-[(2,6-dihydroxy-4-methylphenyl)methyl]azepan-2-one

InChI

InChI=1S/C14H19NO3/c1-10-7-12(16)11(13(17)8-10)9-15-6-4-2-3-5-14(15)18/h7-8,16-17H,2-6,9H2,1H3

InChI Key

UJGJXDTZRJABLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)CN2CCCCCC2=O)O

Origin of Product

United States

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